N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide
Description
N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a pyridin-3-yl group, a chloro atom at position 6, and a methyl group at position 3. The pyrimidine ring is linked via an ethenyl group to a phenyl ring bearing a trifluoroacetamide moiety. The trifluoroacetamide group may enhance metabolic stability and membrane permeability due to its lipophilic nature .
Properties
IUPAC Name |
N-[3-[(E)-2-(6-chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O/c1-12-16(27-18(28-17(12)21)14-5-3-9-25-11-14)8-7-13-4-2-6-15(10-13)26-19(29)20(22,23)24/h2-11H,1H3,(H,26,29)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKKVUELYGYOD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)C=CC3=CC(=CC=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1Cl)C2=CN=CC=C2)/C=C/C3=CC(=CC=C3)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several patented and synthesized molecules, as outlined below:
Structural Analogues in Patented Compounds
- EP 4 374 877 A2 Derivatives: Compounds in this patent feature pyrimidine or pyridine cores with trifluoromethylphenyl and morpholine-based substituents. For example, (3S)-3-tert-butyl-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide includes a pyrimidine ring but diverges with a cyano group at position 6 and a bulky tert-butyl substituent. Unlike the target compound, this derivative incorporates a morpholine-ethoxy group, which likely improves solubility but reduces passive diffusion .
- EP 4 374 877 A2 Carboxamide Derivatives: Another example, N-[4-Chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-2-[[2,3-difluoro-4-(3-morpholin-4-ylpro-1-ynyl)pyridinyl]methyl]-5-hydroxy-1,6,6-trimethyl-3-oxopyridamine-4-carboxamide, replaces the ethenyl linker with a propargyl-morpholine group. This modification introduces rigidity and may alter binding kinetics in biological targets .
Acrylamide and Acetamide Derivatives
- (2E)-3-(2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy)-4-[2-(2-methyl-1,3-dioxolan-2-yl)ethoxy]phenyl)-N-(pentylsulfonyl)acrylamide :
This acrylamide derivative shares a chloro-trifluoromethylpyridine moiety but uses a dioxolane-ethoxy group for solubility. The pentylsulfonyl group contrasts with the trifluoroacetamide in the target compound, likely reducing cellular uptake due to increased polarity . - 2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: This compound’s pyrido-pyrimidine scaffold and ethoxy group differ from the target’s pyridin-3-yl-pyrimidine system.
Comparative Analysis Table
Key Findings and Implications
- Metabolic Stability : The trifluoroacetamide group likely improves metabolic resistance over compounds with unfluorinated amides (e.g., the pyrido-pyrimidine acetamide in ).
- Target Selectivity : The pyridin-3-yl group may confer distinct target interactions compared to pyridin-2-yl or morpholine-containing derivatives, which are common in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
